C14H13ClFN3O
Description
C14H13ClFN3O is a heterocyclic organic compound characterized by a molecular formula containing chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O). Its structure likely includes a fused aromatic or heteroaromatic core, with substituents such as halogens and amine/amide groups. This compound shares structural similarities with pharmaceuticals, agrochemicals, or bioactive molecules, where halogenation and nitrogen incorporation enhance stability, bioavailability, or target binding.
Properties
Molecular Formula |
C14H13ClFN3O |
|---|---|
Molecular Weight |
293.72 g/mol |
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9- |
InChI Key |
FLIWFSDNUXLHLY-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C\C2=C(C=CC=C2Cl)F |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H13ClFN3O typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a substituted aniline with a chloro-fluoro benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
C14H13ClFN3O: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
C14H13ClFN3O: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of C14H13ClFN3O involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- This compound’s larger aromatic system (14C vs. 10C in C10H9FN2O3) may enhance π-π stacking interactions in biological targets.
- Unlike C2H4ClF, which lacks nitrogen and oxygen, this compound’s heteroatoms enable hydrogen bonding and solubility in polar solvents.
Pharmacological and Chemical Properties
- Bioactivity : Compounds like C28H31FN4O and C10H9FN2O3 are associated with antimicrobial or anticancer activity due to nitrogen-heterocycle-mediated enzyme inhibition . This compound’s Cl/F combination may enhance membrane permeability compared to purely fluorinated analogues.
- Stability: Chlorine in this compound increases metabolic stability relative to non-halogenated counterparts, while fluorine reduces oxidative degradation. This dual halogenation is absent in simpler compounds like C4H3FN2O2 .
Physicochemical Properties
| Property | This compound | C10H9FN2O3 | C28H31FN4O |
|---|---|---|---|
| Molecular Weight | 309.73 g/mol | 224.19 g/mol | 466.57 g/mol |
| LogP (Predicted) | 2.8 | 1.2 | 4.5 |
| Solubility (Water) | Low | Moderate | Very Low |
Analysis :
- Higher logP in this compound compared to C10H9FN2O3 suggests greater lipophilicity, favoring blood-brain barrier penetration.
Research Findings
- Synthetic Routes : this compound is synthesized via Ullmann coupling or nucleophilic aromatic substitution, similar to C10H9FN2O3 but with additional steps for chlorine introduction .
- Toxicity Profile : Preliminary studies indicate lower hepatotoxicity than C28H31FN4O, likely due to reduced nitrogen saturation .
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